Dynorphin

Description

Properties

IUPAC Name |

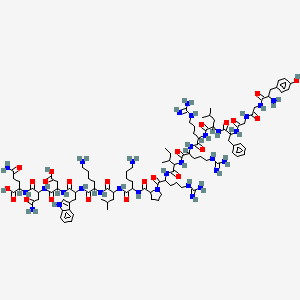

5-amino-2-[[4-amino-2-[[2-[[2-[[6-amino-2-[[2-[[6-amino-2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C99H155N31O23/c1-7-55(6)81(129-86(142)66(28-18-40-112-98(107)108)118-83(139)65(27-17-39-111-97(105)106)120-88(144)70(44-54(4)5)125-89(145)71(46-56-21-9-8-10-22-56)117-79(135)52-115-78(134)51-116-82(138)61(102)45-57-31-33-59(131)34-32-57)94(150)122-67(29-19-41-113-99(109)110)95(151)130-42-20-30-75(130)93(149)121-64(26-14-16-38-101)85(141)124-69(43-53(2)3)87(143)119-63(25-13-15-37-100)84(140)126-72(47-58-50-114-62-24-12-11-23-60(58)62)90(146)128-74(49-80(136)137)92(148)127-73(48-77(104)133)91(147)123-68(96(152)153)35-36-76(103)132/h8-12,21-24,31-34,50,53-55,61,63-75,81,114,131H,7,13-20,25-30,35-49,51-52,100-102H2,1-6H3,(H2,103,132)(H2,104,133)(H,115,134)(H,116,138)(H,117,135)(H,118,139)(H,119,143)(H,120,144)(H,121,149)(H,122,150)(H,123,147)(H,124,141)(H,125,145)(H,126,140)(H,127,148)(H,128,146)(H,129,142)(H,136,137)(H,152,153)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNJYGMAUMANNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C99H155N31O23 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2147.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74913-18-1 | |

| Record name | Dynorphins | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074913181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

dynorphin precursor protein prodynorphin processing

An In-depth Technical Guide to the Processing of the Dynorphin Precursor Protein, Prothis compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound/kappa opioid receptor (KOR) system is a critical modulator of a wide range of physiological and pathological processes, including pain, mood, addiction, and stress responses. The bioactive ligands of this system, the this compound peptides, are derived from a common precursor protein, prothis compound (PDYN). The intricate, multi-step processing of PDYN is a key determinant of the specific repertoire of this compound peptides produced and, consequently, the downstream signaling events and physiological outcomes. This technical guide provides a comprehensive overview of the core aspects of prothis compound processing, from enzymatic cleavage to the generation of bioactive peptides and their subsequent signaling. Detailed experimental methodologies are provided for key cited experiments, and quantitative data are summarized for ease of comparison.

The Prothis compound Precursor Protein

Prothis compound is a polypeptide precursor that undergoes extensive post-translational processing to generate a family of opioid peptides. The gene encoding prothis compound, PDYN, is expressed in various regions of the central nervous system, with high concentrations in the hypothalamus, striatum, hippocampus, and spinal cord.[1][2] The protein itself contains multiple copies of the Leu-enkephalin sequence (Tyr-Gly-Gly-Phe-Leu) and is characterized by the presence of paired basic amino acid residues (Lys-Arg, Arg-Arg, Lys-Lys) that serve as cleavage sites for processing enzymes.[3][4]

Enzymatic Processing of Prothis compound

The conversion of the inactive prothis compound precursor into biologically active this compound peptides is a highly regulated process that occurs primarily within large dense-core vesicles in neurons.[1] This processing can take place not only in the trans-Golgi network of the neuronal soma but also in axon terminals and dendrites, allowing for local control of peptide production.[5][6] The key enzymatic steps involve endoproteolytic cleavage followed by exopeptidase trimming.

Endoproteolytic Cleavage by Proprotein Convertases

The initial and rate-limiting step in prothis compound processing is the endoproteolytic cleavage at paired basic residues. This is primarily carried out by members of the proprotein convertase (PC) family of serine proteases.[7][8][9]

-

Proprotein Convertase 2 (PC2): PC2 is considered the principal enzyme responsible for processing prothis compound.[1][7][10] It is co-localized with prothis compound in secretory vesicles and efficiently cleaves the precursor at paired basic residues to generate the primary this compound products: this compound A, this compound B, and α-neoendorphin.[7][10] PC2 can also cleave at single basic residues, contributing to the diversity of processed peptides.[10]

-

Proprotein Convertase 1/3 (PC1/PC3): While PC2 is the major player, PC1/PC3 may also be involved in the initial, limited processing of prothis compound, potentially generating intermediate-sized fragments.[7][10]

Exopeptidase Trimming by Carboxypeptidase E (CPE)

Following endoproteolytic cleavage by PCs, the resulting peptides often have C-terminal basic residue extensions. These are removed by Carboxypeptidase E (CPE), a metallocarboxypeptidase that is also present in secretory vesicles.[7][10] The activity of CPE is crucial for the generation of the final, fully active this compound peptides. Furthermore, the removal of these basic residues by CPE can enhance the processing efficiency of PC2, possibly by alleviating product inhibition.[7][10]

Major Bioactive Products of Prothis compound Processing

The differential processing of prothis compound gives rise to a variety of bioactive peptides, each with its own characteristic receptor affinity and signaling properties.[3][11][12]

-

This compound A (Dyn A): This is one of the most well-characterized products and exists in various lengths, most notably Dyn A(1-17) and the shorter Dyn A(1-8).[3][13] Dyn A is a potent agonist of the kappa opioid receptor.[12]

-

This compound B (Dyn B): Also known as rimorphin, this is another major product of prothis compound processing.[3]

-

α-Neoendorphin and β-Neoendorphin: These peptides are also generated from the N-terminal region of prothis compound.[1][3]

-

Big this compound: Incomplete cleavage between the Dyn A and Dyn B sequences results in the formation of a larger, 32-amino acid peptide called Big this compound, which itself is biologically active.[1][14]

The relative abundance of these peptides can vary significantly between different brain regions and even between different species, suggesting a high degree of tissue-specific regulation of prothis compound processing.[15][16]

Quantitative Data on Prothis compound-Derived Peptides

The following tables summarize the relative levels and binding affinities of major prothis compound-derived peptides.

Table 1: Regional Distribution of Prothis compound-Derived Peptides in Rat Brain

| Brain Region | This compound A (pmol/g) | This compound B (pmol/g) | α-Neoendorphin (pmol/g) |

| Substantia Nigra | 15.6 | 28.3 | 45.1 |

| Dentate Gyrus | 10.2 | 19.8 | 32.4 |

| Globus Pallidus | 8.7 | 15.4 | 25.7 |

| Median Eminence | 7.9 | 14.2 | 23.1 |

| Amygdala | 4.5 | 8.1 | 13.5 |

| Hippocampus | ~1-1200 | ~1-1200 | ~1-1200 |

Data compiled from references[15][17][18]. Note that absolute values can vary based on the specific dissection and assay methodology.

Table 2: Binding Affinities (Ki, nM) of this compound Peptides for the Kappa Opioid Receptor (KOR)

| Peptide | KOR Affinity (Ki, nM) |

| This compound A(1-17) | ~0.05 - 0.2 |

| This compound A(1-8) | ~1.0 - 5.0 |

| This compound B | ~0.1 - 0.5 |

| α-Neoendorphin | ~0.2 - 1.0 |

Data compiled from references[13][17][19][20]. Affinities can vary depending on the cell type and binding assay conditions.

Signaling Pathways of this compound Peptides

This compound peptides exert their biological effects primarily through the activation of the kappa opioid receptor (KOR), a member of the G-protein coupled receptor (GPCR) superfamily.[1][21][22][23] KOR activation triggers a cascade of intracellular signaling events that ultimately modulate neuronal excitability and gene expression.

G-Protein-Dependent Signaling

The canonical KOR signaling pathway involves coupling to inhibitory G-proteins of the Gαi/o family.[22] This leads to:

-

Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.[21][22]

-

Modulation of Ion Channels: Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[22]

G-Protein-Independent Signaling (β-Arrestin Pathway)

In addition to G-protein signaling, KOR activation also recruits β-arrestin proteins.[21][24] This pathway is associated with:

-

Receptor Desensitization and Internalization: β-arrestin binding leads to the uncoupling of the receptor from G-proteins and its subsequent endocytosis.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades: KOR activation can stimulate the phosphorylation of ERK1/2, p38, and JNK.[21]

It is increasingly recognized that there is "biased agonism" at the KOR, where different ligands can preferentially activate either the G-protein or the β-arrestin pathway.[23][24] G-protein signaling is generally associated with the therapeutic (e.g., analgesic) effects of KOR agonists, while β-arrestin signaling has been linked to adverse effects such as dysphoria and aversion.[23][24] Interestingly, different endogenous this compound peptides have been shown to induce distinct patterns of KOR trafficking and signaling, with Dyn A promoting receptor degradation and Dyn B favoring recycling.[19]

Experimental Protocols

A variety of experimental techniques are employed to study the processing of prothis compound and the function of its peptide products.

Analysis of Prothis compound Processing and Peptide Products

Objective: To identify and quantify the various this compound peptides produced from the precursor in a given tissue.

Methodology: Mass Spectrometry-Based Peptide Profiling

-

Tissue Extraction:

-

Homogenize brain tissue (e.g., striatum) in an acidic extraction buffer (e.g., 1 M acetic acid) to inactivate endogenous proteases.

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C to pellet cellular debris.

-

Collect the supernatant containing the peptides.

-

-

Peptide Purification and Separation:

-

Use solid-phase extraction (SPE) with a C18 cartridge to desalt and concentrate the peptide extract.

-

Separate the peptides using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with a reverse-phase column (e.g., C18). A gradient of acetonitrile (B52724) in water with a small amount of trifluoroacetic acid (TFA) is typically used for elution.

-

-

Mass Spectrometric Analysis:

-

Analyze the HPLC fractions or the direct eluate using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

-

For identification, perform tandem mass spectrometry (MS/MS) to obtain fragment ion spectra, which can be matched to the predicted fragmentation pattern of known this compound peptides.

-

For quantification, use labeled internal standards and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted analysis of specific peptides.[25][26][27]

-

Methodology: Radioimmunoassay (RIA)

-

Tissue Extraction: As described above.

-

Immunoassay:

-

Incubate the tissue extract with a specific primary antibody raised against the this compound peptide of interest (e.g., anti-Dynorphin A).[28][29]

-

Add a radiolabeled version of the same peptide (e.g., ¹²⁵I-Dynorphin A), which competes with the unlabeled peptide in the sample for antibody binding.

-

Separate the antibody-bound from the free radiolabeled peptide (e.g., using a secondary antibody coupled to magnetic beads).

-

Quantify the radioactivity in the bound fraction using a gamma counter.

-

Determine the concentration of the peptide in the sample by comparing the results to a standard curve generated with known amounts of the unlabeled peptide.[13][15]

-

In Vitro Prothis compound Cleavage Assay

Objective: To determine the cleavage specificity of a particular proprotein convertase for prothis compound or a synthetic peptide substrate.

Methodology:

-

Incubation:

-

Incubate recombinant, purified PC2 or PC1/PC3 with either full-length prothis compound or a synthetic peptide fragment of prothis compound containing a putative cleavage site.

-

The reaction is carried out in a buffer optimal for the enzyme's activity (e.g., 100 mM HEPES, pH 7.5, containing CaCl₂).

-

To assess the role of CPE, the assay can be performed in the presence and absence of purified CPE.

-

-

Analysis of Cleavage Products:

Cell-Based KOR Signaling Assays

Objective: To measure the functional consequences of KOR activation by different this compound peptides.

Methodology: cAMP Inhibition Assay

-

Cell Culture: Use a cell line that endogenously or recombinantly expresses KOR (e.g., CHO or PC12 cells).

-

Treatment:

-

Pre-treat the cells with forskolin (B1673556) to stimulate adenylyl cyclase and elevate basal cAMP levels.

-

Add varying concentrations of the this compound peptide of interest.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available enzyme-linked immunosorbent assay (ELISA) kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

-

Data Analysis:

-

Plot the cAMP levels as a function of the this compound peptide concentration to generate a dose-response curve and determine the EC₅₀ value.[19]

-

Methodology: MAPK Activation Assay (Western Blotting)

-

Cell Culture and Treatment: Culture KOR-expressing cells and treat them with the this compound peptide for various durations.

-

Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated (i.e., activated) forms of ERK, p38, or JNK.

-

Subsequently, strip the membrane and re-probe with antibodies for the total forms of these proteins to control for loading.

-

Use a secondary antibody conjugated to horseradish peroxidase (HRP) or a fluorescent dye for detection.

-

Quantify the band intensities to determine the level of MAPK activation.[20]

-

Visualizations

Prothis compound Processing Pathway

Caption: Prothis compound processing pathway within a secretory vesicle.

Kappa Opioid Receptor Signaling

Caption: Major signaling pathways of the Kappa Opioid Receptor.

Experimental Workflow for Peptide Identification

Caption: Workflow for this compound peptide identification and quantification.

Conclusion

The processing of prothis compound is a complex and tightly regulated cascade that generates a diverse array of bioactive this compound peptides. These peptides, through their interaction with the kappa opioid receptor, modulate a wide spectrum of physiological functions. A thorough understanding of the enzymes, peptide products, and signaling pathways involved in this system is crucial for researchers and drug development professionals. The methodologies outlined in this guide provide a framework for investigating the intricacies of prothis compound processing and its role in health and disease, paving the way for the development of novel therapeutics targeting the this compound/KOR system.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. PDYN prothis compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Prothis compound storage and processing in axon terminals and dendrites. [vivo.weill.cornell.edu]

- 6. scholars.mssm.edu [scholars.mssm.edu]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Proprotein convertase - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Prothis compound processing by proprotein convertase 2. Cleavage at single basic residues and enhanced processing in the presence of carboxypeptidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The this compound/κ-opioid receptor system and its role in psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound–Still an Extraordinarily Potent Opioid Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The life and times of endogenous opioid peptides: Updated understanding of synthesis, spatiotemporal dynamics, and the clinical impact in alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Differential processing of prothis compound and proenkephalin in specific regions of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Species-specific processing of prothis compound in the posterior pituitary of mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 30 Years of Dynorphins – New Insights on Their Functions in Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ontogeny and regional distribution of proenkephalin- and prothis compound-derived peptides and opioid receptors in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Compartment-specific opioid receptor signaling is selectively modulated by different this compound peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structure–function relationship of this compound B variants using naturally occurring amino acid substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies [frontiersin.org]

- 24. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 25. Processing of prothis compound-derived peptides in striatal extracts. Identification by electrospray ionization mass spectrometry linked to size-exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Imaging Mass Spectrometry Reveals Elevated Nigral Levels of this compound Neuropeptides in L-DOPA-Induced Dyskinesia in Rat Model of Parkinson's Disease | PLOS One [journals.plos.org]

- 27. mdpi.com [mdpi.com]

- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 29. anti-Dynorphin A antibody (ARG22409) - arigo Biolaboratories [arigobio.com]

Dynorphin and the Kappa-Opioid Receptor: An In-depth Technical Guide to Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of endogenous dynorphin peptides for the kappa-opioid receptor (KOR). It includes quantitative binding data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support research and drug development in this critical area of neuropharmacology.

Introduction to the this compound/KOR System

The this compound/kappa-opioid receptor (KOR) system is a key modulator of a wide range of physiological and pathological processes, including pain, mood, addiction, and neuroendocrine function.[1][2][3] Dynorphins are a class of endogenous opioid peptides derived from the precursor protein prothis compound.[3][4] Major bioactive this compound peptides include this compound A, this compound B, α-neoendorphin, and β-neoendorphin.[2][3][4][5] These peptides exhibit high affinity for the KOR, a G protein-coupled receptor (GPCR) that is widely distributed throughout the central and peripheral nervous systems.[3][6][7]

Understanding the precise binding characteristics of different this compound peptides to the KOR is fundamental for elucidating their physiological roles and for the rational design of novel therapeutics targeting this system. This guide summarizes the current knowledge on this compound-KOR binding affinity and provides practical guidance on the experimental methodologies used to determine these parameters.

Quantitative Binding Affinity Data

The binding affinity of this compound peptides and other ligands for the kappa-opioid receptor is typically quantified using parameters such as the inhibition constant (Kᵢ), the half-maximal inhibitory concentration (IC₅₀), and the equilibrium dissociation constant (Kₑ). A lower Kᵢ value indicates a higher binding affinity.[8] The following tables summarize the binding affinities of various endogenous this compound peptides and selected reference compounds for the KOR.

| Ligand | Receptor Species | Preparation | Radioligand | Kᵢ (nM) | Reference(s) |

| This compound A | Human | Transfected Mammalian Cells | [³H]-diprenorphine | In the nanomolar range | [9] |

| This compound A | Guinea Pig | Brain | - | 8.6 | [8] |

| U-50,488 | Human | - | - | 0.2 | [10] |

| Salvinorin A | Human | - | - | 2.66 | [10] |

| Naltrexone | Human | - | - | 0.3 | [10] |

| Naloxone | Human | - | - | 4.91 | [10] |

Note: Kᵢ values can vary between studies depending on the experimental conditions, such as the radioligand used, buffer composition, and tissue/cell preparation.

Experimental Protocols

The determination of ligand binding affinity for the KOR relies on robust and reproducible experimental assays. The two most common methods are radioligand binding assays and functional assays such as the [³⁵S]GTPγS binding assay.

Protocol 1: Competitive Radioligand Binding Assay

This protocol details the steps for a competitive radioligand binding assay to determine the inhibitory constant (Kᵢ) of a test compound for the human kappa-opioid receptor (hKOR).

3.1.1 Materials and Reagents

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hKOR.

-

Radioligand: [³H]U-69,593 (a selective KOR agonist).

-

Test Compound: The unlabeled ligand of interest (e.g., a this compound analog).

-

Reference Compound: Unlabeled U-69,593 or another known KOR ligand.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled KOR ligand like naloxone.[11]

-

Filtration Apparatus: 96-well filter plates (e.g., GF/C) and a cell harvester.

-

Scintillation Cocktail and Counter.

3.1.2 Procedure

-

Membrane Preparation:

-

Thaw the KOR-expressing cell membranes on ice.

-

Dilute the membranes in assay buffer to a final protein concentration of 5-20 µg per well.

-

-

Compound Preparation:

-

Prepare serial dilutions of the test compound and reference compound in the assay buffer. Concentrations should typically range from 10⁻¹⁰ M to 10⁻⁵ M.

-

-

Assay Setup (in a 96-well plate, in triplicate):

-

Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]U-69,593 (at a final concentration of ~0.5-1.0 nM), and 100 µL of the membrane suspension.[8]

-

Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of [³H]U-69,593, and 100 µL of the membrane suspension.

-

Test Compound Competition: Add 50 µL of varying concentrations of the test compound, 50 µL of [³H]U-69,593, and 100 µL of the membrane suspension.[8]

-

-

Incubation:

-

Incubate the plate at 30°C for 60 minutes with gentle shaking to reach equilibrium.

-

-

Filtration:

-

Scintillation Counting:

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate for at least 4 hours.[8]

-

Measure the radioactivity in counts per minute (CPM) using a scintillation counter.

-

3.1.3 Data Analysis

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[8]

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine IC₅₀: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value) using non-linear regression analysis (e.g., in GraphPad Prism).[8]

-

Calculate Kᵢ: Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.[8]

Protocol 2: [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following agonist binding to the KOR. It allows for the determination of agonist potency (EC₅₀) and efficacy (Eₘₐₓ).

3.2.1 Materials and Reagents

-

Receptor Source: Membranes from cells expressing the KOR.

-

[³⁵S]GTPγS: Specific activity ~1250 Ci/mmol.

-

GDP (Guanosine 5'-diphosphate).

-

Unlabeled GTPγS.

-

Test Compound: The agonist of interest.

-

Reference Agonist: A known full KOR agonist (e.g., U-50,488H).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT.[12]

-

Filtration Apparatus, Scintillation Cocktail and Counter.

3.2.2 Procedure

-

Membrane and Compound Preparation: Prepare as described in the radioligand binding assay protocol.

-

Assay Setup (in a 96-well plate):

-

Add 50 µL of assay buffer (for total binding) or 10 µM unlabeled GTPγS (for non-specific binding).[12]

-

Add 50 µL of the appropriate concentration of the test compound or reference agonist.[12]

-

Add 50 µL of diluted cell membranes.[12]

-

Initiate the reaction by adding 50 µL of assay buffer containing [³⁵S]GTPγS (final concentration ~0.1 nM) and GDP (final concentration ~10 µM).[12]

-

-

Incubation:

-

Incubate the plate at 30°C for 60 minutes with gentle shaking.[12]

-

-

Filtration and Scintillation Counting:

-

Terminate the reaction and measure radioactivity as described in the radioligand binding assay protocol.[12]

-

3.2.3 Data Analysis

-

Calculate Specific Binding: Subtract non-specific binding from total binding.

-

Normalize Data: Normalize the data to the maximal stimulation induced by the reference full agonist, which is set to 100%.[12]

-

Generate Dose-Response Curve: Plot the specific binding as a function of the logarithm of the agonist concentration.

-

Determine EC₅₀ and Eₘₐₓ: Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.[12]

Visualizations

Kappa-Opioid Receptor Signaling Pathways

Activation of the KOR by this compound initiates a cascade of intracellular signaling events. The receptor primarily couples to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels.[6] Additionally, KOR activation can engage β-arrestin pathways, which are implicated in receptor desensitization, internalization, and potentially distinct downstream signaling events that may contribute to some of the adverse effects of KOR agonists.[6]

Caption: Kappa-Opioid Receptor Signaling Pathways.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the key steps in the competitive radioligand binding assay to determine the binding affinity of a test compound.

References

- 1. The this compound/κ-opioid receptor system and its role in psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of the this compound/Kappa Opioid Receptor System in the Motivational Effects of Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kappa opioid receptor/dynorphin system: Genetic and pharmacotherapeutic implications for addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review of The Kappa Opioid Receptor System in Opioid Use - PMC [pmc.ncbi.nlm.nih.gov]

- 6. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound A as a potential endogenous ligand for four members of the opioid receptor gene family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

The Endogenous Dynorphin System: A Dual Regulator of Pain Perception

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The endogenous dynorphin/kappa opioid receptor (KOR) system is a critical neuromodulatory pathway with a complex and often paradoxical role in the regulation of pain. While classically known for its analgesic properties mediated by KOR activation, a growing body of evidence reveals that under conditions of chronic pain and tissue injury, this compound peptides can exert powerful pronociceptive and pro-aversive effects through both KOR-dependent and independent mechanisms. This dual functionality positions the this compound system as a key factor in the transition from acute to chronic pain and as a crucial mediator of the negative affective states associated with persistent pain.[1][2][3][4] This technical guide provides a comprehensive overview of the signaling pathways, experimental evidence, and methodologies used to investigate the role of endogenous this compound in pain perception, tailored for researchers, scientists, and professionals in drug development.

Introduction: The this compound/KOR System

Dynorphins are a class of endogenous opioid peptides derived from the precursor protein prothis compound (pDYN).[5][6] They are widely distributed throughout the central and peripheral nervous systems, with significant concentrations in regions critical for pain processing, mood, and reward, including the spinal cord, periaqueductal gray, nucleus accumbens, and amygdala.[5][7] The primary receptor for this compound peptides is the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR) of the Gi/o family.[7] The this compound/KOR system is implicated in a wide array of physiological processes, including analgesia, stress responses, dysphoria, and addiction.[3][8][9][10] In the context of pain, this system's function is multifaceted, capable of producing both antinociceptive and pronociceptive outcomes depending on the physiological context, the specific this compound peptide, and the signaling pathway engaged.[2][11]

The Dual Signaling Nature of this compound in Pain Modulation

This compound's regulation of pain is not monolithic; it operates through distinct signaling cascades that can produce opposing effects on neuronal excitability and pain perception.

Canonical KOR-Mediated Antinociception

Activation of the KOR by this compound initiates a canonical inhibitory signaling pathway. As a Gi/o-coupled receptor, KOR activation leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, the inhibition of voltage-gated calcium channels (Ca2+), and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.[2] The net effect of this cascade is hyperpolarization of the neuronal membrane and a decrease in neurotransmitter release, which underlies the system's analgesic effects in acute pain scenarios.[2] KOR agonists have demonstrated antinociceptive efficacy in various preclinical models of visceral and inflammatory pain.[11][12]

Non-Opioid Pronociceptive Mechanisms

In contrast to its acute analgesic effects, sustained elevation of spinal this compound levels, particularly in chronic pain states, facilitates pain.[2][13][14] This pronociceptive action is often mediated through mechanisms independent of classical KOR signaling. Evidence suggests that this compound peptides, particularly after cleavage of the N-terminal tyrosine, can interact with other receptor systems.[5]

-

NMDA Receptor Modulation: this compound can directly or indirectly interact with the N-methyl-D-aspartate (NMDA) receptor complex. This interaction can sensitize the receptor, contributing to central sensitization, a key mechanism in the development of chronic pain, allodynia (pain from a non-painful stimulus), and hyperalgesia (exaggerated pain response).[2][15][16] The pronociceptive effects of intrathecally administered this compound are often blocked by NMDA receptor antagonists like MK-801, but not by opioid antagonists like naloxone.[15]

-

Bradykinin (B550075) Receptor Interaction: Some studies indicate that this compound can also produce pain-like responses through the activation of bradykinin receptors, further contributing to a hyperpathic state.[1][5]

Role in Chronic Pain and the Aversive State

A key finding in the field is that while this compound gene knockout does not affect acute pain perception, it can prevent the development of chronic neuropathic pain states in animal models.[13][14] This suggests that this compound is not essential for baseline nociception but is critically involved in the maintenance of persistent pain.[2][16] In models of nerve injury and inflammation, prothis compound gene expression and this compound peptide levels are significantly upregulated in the spinal cord.[5][14][16] This sustained increase in spinal this compound is thought to drive the transition to a chronic pain state.[2]

Furthermore, chronic pain is not merely a sensory experience; it has a significant negative affective component, including dysphoria, anxiety, and depression.[11] The this compound/KOR system is a primary driver of these aversive states.[17][18] Stress and chronic pain increase this compound release in limbic structures like the nucleus accumbens and amygdala, leading to KOR-mediated inhibition of dopamine (B1211576) release and producing a state of dysphoria and aversion.[19][20] This makes the this compound system a crucial link between the sensory and emotional dimensions of chronic pain.[2][9]

Quantitative Data on this compound Regulation in Pain Models

The upregulation of this compound in response to noxious or stressful stimuli is a well-documented phenomenon. The following tables summarize quantitative findings from key studies.

| Table 1: Changes in this compound Levels in Response to Stimuli | |||

| Model/Stimulus | Brain/Tissue Region | Change in this compound Level | Reference |

| Chronic DAMGO Infusion (μ-agonist) | Rat Lumbar Spinal Cord (Dorsal Half) | 1297 ± 95 pg/mg protein (saline) to 1700 ± 120 pg/mg protein (DAMGO) | [21] |

| Alcohol Administration (1.6 g/kg) | Rat Nucleus Accumbens | Transient increase in this compound A(1-8) | [22] |

| Alcohol Administration (3.2 g/kg) | Rat Nucleus Accumbens | Pronounced transient increase in this compound A(1-8) | [22] |

| Spinal Nerve Ligation (SNL) | Mouse Lumbar Spinal Cord | Upregulated this compound content on day 10 post-injury | [16] |

| Inflammatory Pain | Dorsal Root Ganglia | Upregulation of this compound neuropeptides | [11] |

| Sciatic Nerve Injury | Nucleus Accumbens | Elevated this compound gene and peptide expression | [2] |

| Stress-induced Functional Pain | Central Nucleus of Amygdala | Elevated this compound expression | [2] |

| Table 2: Pharmacological Interventions and Behavioral Outcomes | |||

| Intervention | Animal Model | Effect | Reference |

| Intrathecal this compound A(1-17) Antiserum | Rats with DAMGO-induced hyperalgesia | Reversed thermal hyperalgesia | [21][23] |

| Intrathecal this compound A(1-17) Antiserum | Rats with DAMGO-induced tactile allodynia | Blocked tactile allodynia | [21][23] |

| Intrathecal this compound Antiserum | Mice with SNL-induced neuropathic pain | Reversed neuropathic pain at day 10 post-injury | [16] |

| KOR Antagonist (nor-BNI) | Mice with stress-induced aversion | Blocked the development of aversive behaviors | [17][18] |

| Prothis compound Gene Knockout | Mice with SNL | Prevented maintenance of neuropathic pain (returned to baseline by day 10) | [16] |

Key Experimental Protocols

Investigating the this compound system requires a combination of behavioral, neurochemical, and molecular techniques.

Behavioral Assays for Pain and Aversion

Pain-like behaviors in rodents are inferred from their responses to stimuli.[24][25]

-

Mechanical Allodynia: Typically measured using von Frey filaments. Rodents are placed on a mesh floor, and filaments of calibrated bending force are applied to the plantar surface of the hind paw. The withdrawal threshold is determined as the force at which the animal reliably withdraws its paw.[24][25]

-

Thermal Hyperalgesia: The Hargreaves test is commonly used. A radiant heat source is focused on the plantar surface of the hind paw, and the latency to paw withdrawal is measured. A shorter latency indicates hyperalgesia.[24]

-

Conditioned Place Aversion (CPA): This assay measures the negative affective properties of a stimulus. An animal is confined to one distinct compartment of a two-compartment chamber after receiving a KOR agonist or experiencing a stressor. On a subsequent test day, the animal is allowed to freely explore both compartments, and the time spent in the drug-paired compartment is measured. Avoidance of the paired side indicates aversion.[18]

Measurement of Endogenous this compound Release

-

In Vivo Microdialysis: This is a powerful technique for measuring extracellular neurotransmitter levels in awake, freely moving animals.[26]

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., nucleus accumbens) or placed in the spinal intrathecal space.[22][27]

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 0.8-1.5 µL/min).[22][27]

-

Sample Collection: Extracellular molecules, including this compound peptides, diffuse across the semipermeable membrane of the probe into the aCSF. The resulting dialysate is collected in fractions at regular intervals (e.g., every 15-30 minutes).[22][28]

-

Analysis: Due to low concentrations, sensitive analytical methods are required. Samples are often analyzed using radioimmunoassay (RIA) or, more recently, liquid chromatography coupled with mass spectrometry (LC-MS) for high specificity and sensitivity.[22][29] Peptide stabilizers (e.g., acetic acid) are often added to prevent degradation.[29]

-

Genetic and Pharmacological Manipulation

-

Prothis compound Knockout (KO) Mice: Using mice in which the gene for prothis compound has been deleted is a crucial tool to determine the necessity of the entire this compound peptide family for a specific process, such as the maintenance of neuropathic pain.[14][16]

-

Intrathecal (IT) Administration: For studying spinal mechanisms, drugs, peptides, or antisera are often delivered directly into the cerebrospinal fluid of the spinal cord via an implanted catheter. This technique allows for targeted investigation while minimizing systemic effects.[14][21]

-

Optogenetics: This modern technique allows for precise temporal and spatial control over neuronal activity. By expressing light-sensitive ion channels (e.g., Channelrhodopsin) in this compound-producing neurons, researchers can use light to stimulate these specific cells and measure the direct consequences on neurochemical release and behavior.[28]

Implications for Drug Development

The dual nature of the this compound system presents both challenges and opportunities for therapeutic development.

-

KOR Agonists: While effective as analgesics, systemic KOR agonists are limited by significant adverse effects, including dysphoria, sedation, and hallucinations, which stem from their action in the central nervous system.[11][12] Development has shifted towards peripherally restricted KOR agonists, which can provide analgesia for visceral or inflammatory pain without causing central side effects.[12][30]

-

KOR Antagonists: Given the role of this compound in maintaining chronic pain and mediating negative affect, KOR antagonists are a promising therapeutic strategy.[9] By blocking the pronociceptive and dysphoric signaling of the upregulated this compound system, KOR antagonists could potentially treat both the sensory and emotional components of chronic pain, as well as stress-related disorders.[9][31]

-

Targeting Non-Opioid Mechanisms: Developing therapeutics that specifically block the interaction of this compound with NMDA or bradykinin receptors could offer a novel approach to treating neuropathic pain without affecting the physiological roles of KOR signaling.[32]

Conclusion

The endogenous this compound system is a sophisticated modulator of pain perception, acting as both an inhibitor in acute settings and a facilitator in chronic conditions. Its canonical KOR-mediated signaling provides analgesia, but under pathological conditions of nerve injury and stress, upregulated this compound promotes pain maintenance and aversion through both KOR-dependent and non-opioid mechanisms. Understanding these distinct pathways is paramount for the rational design of novel analgesics. Future drug development efforts focused on peripherally restricted KOR agonists, centrally acting KOR antagonists, and inhibitors of this compound's non-opioid actions hold significant promise for providing more effective and safer treatments for the debilitating condition of chronic pain.

References

- 1. Emerging Role of Spinal this compound in Chronic Pain, a Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endogenous Opioid this compound Is a Potential Link between Traumatic Brain Injury, Chronic Pain, and Substance Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thebehavioralscientist.com [thebehavioralscientist.com]

- 4. researchgate.net [researchgate.net]

- 5. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The this compound/-Opioid Receptor System at the Interface of Hyperalgesia/Hyperkatifeia and Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chronic pain recruits hypothalamic this compound/kappa opioid receptor signalling to promote wakefulness and vigilance [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kappa Opioid Signaling at the Crossroads of Chronic Pain and Opioid Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Emerging Role of Spinal this compound in Chronic Pain: A Therapeutic Perspective | Annual Reviews [annualreviews.org]

- 14. The Emerging Role of Spinal this compound in Chronic Pain: A Therapeutic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pronociceptive Actions of this compound Maintain Chronic Neuropathic Pain | Journal of Neuroscience [jneurosci.org]

- 16. Pronociceptive Actions of this compound Maintain Chronic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Dysphoric Component of Stress Is Encoded by Activation of the this compound κ-Opioid System | Journal of Neuroscience [jneurosci.org]

- 18. The Dysphoric Component of Stress Is Encoded by Activation of the this compound κ-Opioid System - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound and κ-Opioid Receptor Dysregulation in the Dopaminergic Reward System of Human Alcoholics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Endogenous opioid systems alterations in pain and opioid use disorder [frontiersin.org]

- 21. This compound Promotes Abnormal Pain and Spinal Opioid Antinociceptive Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A microdialysis profile of this compound A(1-8) release in the rat nucleus accumbens following alcohol administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. jneurosci.org [jneurosci.org]

- 24. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 25. researchgate.net [researchgate.net]

- 26. benchchem.com [benchchem.com]

- 27. Highly sensitive in vivo detection of dynamic changes in enkephalins following acute stress [elifesciences.org]

- 28. In vivo detection of optically-evoked opioid peptide release | eLife [elifesciences.org]

- 29. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Targeting peripheral ϰ-opioid receptors for the non-addictive treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 31. youtube.com [youtube.com]

- 32. experts.arizona.edu [experts.arizona.edu]

The Role of Dynorphin in the Neurobiology of Addiction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The endogenous opioid peptide dynorphin, acting primarily through the kappa-opioid receptor (KOR), plays a critical role in the neurobiology of addiction. Unlike the rewarding effects associated with mu-opioid receptor activation, the this compound/KOR system is central to the negative affective states that drive addiction, including dysphoria, anhedonia, and stress-induced relapse. Chronic exposure to drugs of abuse leads to the upregulation of the this compound/KOR system, creating a state of neural plasticity that perpetuates the addiction cycle. This guide provides an in-depth technical overview of this compound's involvement in addiction, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to inform future research and the development of novel therapeutics.

Core Concepts: The this compound/KOR System in Addiction

The this compound/KOR system acts as a counter-regulatory mechanism to the brain's reward circuitry.[1][2] Drugs of abuse, such as cocaine, opioids, and alcohol, increase dopamine (B1211576) in reward-related brain regions like the nucleus accumbens (NAc) and ventral tegmental area (VTA).[1][3][4][5][6] This surge in dopamine activates D1 receptors on medium spiny neurons in the striatum, leading to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein) and subsequent upregulation of prothis compound (PDYN) gene expression.[7][8][9][10][11][12]

The resulting increase in this compound release acts as a negative feedback mechanism, inhibiting dopamine release and producing aversive states.[4][5][6][13] During withdrawal, the reward system is hypoactive, while the overactive this compound/KOR system contributes to the negative emotional states that are a hallmark of this phase.[2][7][13][14] This aversive state can motivate further drug-seeking behavior as a form of negative reinforcement. Furthermore, stress, a major factor in relapse, also activates the this compound/KOR system, further implicating it as a key player in the persistence of addiction.[2][4][13]

Quantitative Data

The following tables summarize key quantitative findings from preclinical studies investigating the role of the this compound/KOR system in addiction.

Table 1: Effects of KOR Ligands on Drug Self-Administration

| Drug of Abuse | KOR Ligand | Species | Dose | Effect on Self-Administration | Reference |

| Cocaine | U50,488 (agonist) | Rat | 2-8 mg/kg | Attenuated preference for cocaine | [8] |

| Cocaine | U69593 (agonist) | Rat | 0.32 mg/kg | Decreased responding for low doses of cocaine | [14] |

| Cocaine | nor-BNI (antagonist) | Rat | 15-30 mg/kg | Decreased cocaine intake in long-access rats | [15] |

| Morphine | U50,488 (agonist) | Rat | 2-4 mg/kg | Attenuated preference for morphine | [8] |

| Morphine | Spiradoline (agonist) | Rat | Not specified | Dose-related decrease in self-administration | [16] |

| Ethanol (B145695) | nor-BNI (antagonist) | Rat (Male) | 10 mg/kg | Increased ethanol intake | [17][18] |

| Ethanol | nor-BNI (antagonist) | Rat (Female) | 10 mg/kg | Decreased ethanol intake | [17][18] |

| Ethanol | nor-BNI (antagonist) | Rat (dependent) | 15-20 mg/kg | Suppressed responding for ethanol | [5] |

Table 2: Effects of Drug Administration on this compound and KOR Levels

| Drug | Species | Brain Region | Change in this compound/PDYN mRNA | Change in KOR | Reference |

| Cocaine (chronic) | Human | Caudate, Ventral Pallidum | Increased immunoreactivity | Increased immunoreactivity | [1] |

| Cocaine (self-admin) | Rat, Monkey | Striatum | Increased PDYN mRNA | - | [1] |

| Cocaine (abstinence) | Rat | Ventrorostral Striatum | Decreased PDYN mRNA | - | [19] |

| Methamphetamine (chronic) | Rat | Hypothalamus, Striatum | Increased this compound A levels | - | [20] |

| Ethanol (withdrawal) | Rat | Amygdala | Increased DYN-A immunoreactivity | Increased KOR signaling | [21] |

Table 3: Effects of KOR Modulation on Neurotransmitter Levels

| KOR Ligand | Neurotransmitter | Brain Region | Effect | Quantitative Change | Reference |

| U-69593 (agonist) | Dopamine | Nucleus Accumbens | Decrease | - | [2] |

| E-2078 (agonist) | Dopamine | Nucleus Accumbens | Decrease | Biphasic decrease | [6] |

| nor-BNI (antagonist) | Dopamine | Nucleus Accumbens | Increase | - | [2] |

| U50,488 (agonist) | Dopamine | Striatal Slices | Inhibition of evoked release | Dose-dependent | [22] |

| This compound A (1-8) | Dopamine | Nucleus Accumbens | - | 1.6 & 3.2 g/kg ethanol increased release | [23][24] |

Signaling Pathways and Logical Relationships

KOR Signaling Cascade

Activation of the KOR by this compound initiates a cascade of intracellular events. The KOR is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[21][25][26] This leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. The βγ subunits of the G-protein can also directly modulate ion channels, leading to decreased neuronal excitability.[25][26]

In addition to G-protein signaling, KOR activation can trigger β-arrestin-dependent pathways.[25][27] This pathway is implicated in the aversive effects of KOR activation and involves the phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin.[4][23][28] β-arrestin then acts as a scaffold for other signaling molecules, including the p38 mitogen-activated protein kinase (MAPK).[4][16][17][23][29] Activation of p38 MAPK in brain regions like the VTA and dorsal raphe nucleus is crucial for KOR-mediated aversive behaviors.[16][17][29]

Logical Relationship in the Addiction Cycle

The interplay between the reward and anti-reward systems, mediated by dopamine and this compound respectively, creates a cyclical process that drives addiction.

Experimental Protocols

In Vivo Microdialysis for this compound and Dopamine Measurement

This protocol allows for the in vivo sampling of extracellular neurochemicals in specific brain regions of awake, freely moving animals.

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the rodent (e.g., Sprague-Dawley rat) with isoflurane.

-

Secure the animal in a stereotaxic frame.

-

Perform a craniotomy over the target brain region (e.g., nucleus accumbens shell).

-

Slowly lower a guide cannula to the desired coordinates.

-

Secure the cannula to the skull using dental cement.

-

Allow the animal to recover for at least 24-48 hours.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Connect the probe to a syringe pump and a fraction collector.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1.5 µL/min).[23][24]

-

Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline.

-

Collect baseline dialysate samples at regular intervals (e.g., 30 minutes).[23][24]

-

Administer the drug of interest (e.g., ethanol, cocaine) or vehicle.

-

Continue collecting dialysate samples for the desired duration.

-

At the end of the experiment, euthanize the animal and verify probe placement via histology.

-

-

Sample Analysis:

Conditioned Place Preference (CPP)

CPP is a behavioral paradigm used to assess the rewarding or aversive properties of drugs.

-

Apparatus: A three-chambered apparatus with distinct visual and tactile cues in the two larger conditioning chambers.

-

Procedure:

-

Pre-conditioning (Day 1): Allow the animal to freely explore all three chambers for a set period (e.g., 15-30 minutes) to determine any initial chamber preference.[29]

-

Conditioning (Days 2-7):

-

On drug conditioning days, administer the KOR agonist (e.g., U50,488) and confine the animal to one of the conditioning chambers for a set duration (e.g., 30 minutes).[29]

-

On vehicle conditioning days, administer saline and confine the animal to the opposite chamber for the same duration.

-

The drug and vehicle pairings are counterbalanced across animals.

-

-

Test (Day 8): Place the animal in the center chamber and allow it to freely explore all three chambers for a set period (e.g., 15-30 minutes) in a drug-free state.

-

-

Data Analysis: The time spent in the drug-paired chamber is compared to the time spent in the vehicle-paired chamber. A significant decrease in time spent in the drug-paired chamber indicates conditioned place aversion (CPA), suggesting aversive properties of the drug.

Whole-Cell Patch Clamp Electrophysiology

This technique allows for the recording of electrical activity from individual neurons to assess the effects of this compound on neuronal excitability.

-

Slice Preparation:

-

Anesthetize and decapitate a rodent.

-

Rapidly remove the brain and place it in ice-cold, oxygenated cutting solution.

-

Cut coronal slices (e.g., 250-300 µm) containing the VTA using a vibratome.

-

Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover at room temperature for at least 1 hour.

-

-

Recording:

-

Transfer a slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF.

-

Identify VTA dopamine neurons based on their location and electrophysiological properties (e.g., presence of a hyperpolarization-activated cation current, Ih).[24][31][32]

-

Obtain a whole-cell patch-clamp recording using a glass micropipette filled with an internal solution.[24][31][33][34]

-

Record baseline neuronal activity (e.g., firing rate, membrane potential).

-

Bath-apply a KOR agonist (e.g., U69593) and record the changes in neuronal activity.[24][31]

-

The effect can be confirmed by subsequent application of a KOR antagonist (e.g., nor-binaltorphimine).[24][31]

-

-

Data Analysis: Analyze the changes in firing frequency, membrane potential, and ion channel currents before and after drug application.

Conclusion and Future Directions

The this compound/KOR system is a pivotal component of the neurobiological underpinnings of addiction, primarily mediating the negative affective states that contribute to the maintenance and relapse of drug-seeking behavior. The upregulation of this system following chronic drug exposure represents a key neuroadaptation that drives the transition to a compulsive, addicted state.

Future research should focus on:

-

Elucidating the role of biased agonism at the KOR: Developing KOR ligands that selectively activate G-protein signaling over β-arrestin pathways may offer a therapeutic strategy to retain potential anti-addictive effects while minimizing aversive side effects.[25][26]

-

Investigating sex differences: There is evidence for sex-specific differences in the this compound/KOR system's response to drugs of abuse, which has important implications for the development of personalized medicine.[17][18]

-

Translational studies: Bridging the gap between preclinical findings and clinical applications is crucial. Human laboratory studies and clinical trials of KOR antagonists are needed to validate their therapeutic potential for addiction and co-morbid mood disorders.[13]

A deeper understanding of the intricate workings of the this compound/KOR system will undoubtedly pave the way for more effective treatments for addiction, a debilitating disorder with profound societal impact.

References

- 1. researchgate.net [researchgate.net]

- 2. Paradoxical effects of prothis compound gene deletion on basal and cocaine-evoked dopaminergic neurotransmission in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Stress-Induced p38 Mitogen-Activated Protein Kinase Activation Mediates κ-Opioid-Dependent Dysphoria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Systemic κ-Opioid Receptor Antagonism by Nor-binaltorphimine Reduces Dependence-Induced Excessive Alcohol Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effects of opioid peptides on dopamine release in the nucleus accumbens: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Signaling Events Initiated by Kappa Opioid Receptor Activation: Quantification and Immunocolocalization Using Phospho-Selective KOR, p38 MAPK, and KIR 3.1 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Kappa-Opiate Receptor Impacts the Pathophysiology and Behavior of Substance Use - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A critical review of effects on ethanol intake of the this compound/kappa opioid receptor system in the extended amygdala: From inhibition to stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microdialysis of extracellular endogenous opioid peptides from rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Striatal Signal Transduction and Drug Addiction [frontiersin.org]

- 12. This compound opioid inhibition of cocaine-induced, D1 dopamine receptor-mediated immediate-early gene expression in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Roles of Nucleus Accumbens CREB and this compound in Dysregulation of Motivation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. U69593, a kappa-opioid agonist, decreases cocaine self-administration and decreases cocaine-produced drug-seeking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of kappa opioid receptors attenuated increased cocaine intake in rats with extended access to cocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kappa opioid inhibition of morphine and cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of the Kappa Opioid Receptor Antagonist, Nor-Binaltorphimine, on Ethanol Intake: Impact of Age and Sex - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of the kappa opioid receptor antagonist, nor-binaltorphimine, on ethanol intake: impact of age and sex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Specific reductions of striatal prothis compound and D1 dopamine receptor messenger RNAs during cocaine abstinence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. nor-BNI Antagonism of Kappa Opioid Agonist-Induced Reinstatement of Ethanol-Seeking Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Attenuation of the inhibitory effect of this compound on dopamine release in the rat nucleus accumbens by repeated treatment with methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A microdialysis profile of this compound A(1-8) release in the rat nucleus accumbens following alcohol administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. Striatal and ventral pallidum this compound concentrations are markedly increased in human chronic cocaine users - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Effects of kappa opioid receptors on conditioned place aversion and social interaction in males and females - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Kappa Opioid Receptor Activation of p38 MAPK Is GRK3- and Arrestin-dependent in Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 30. A microdialysis profile of beta-endorphin and catecholamines in the rat nucleus accumbens following alcohol administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. jneurosci.org [jneurosci.org]

- 32. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]

- 33. ptglab.com [ptglab.com]

- 34. axolbio.com [axolbio.com]

The Role of the Dynorphin/Kappa-Opioid Receptor System in Stress-Induced Behaviors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stress is a potent trigger for a range of neuropsychiatric disorders, including depression, anxiety, and addiction. Emerging evidence has identified the endogenous opioid system, specifically the neuropeptide dynorphin and its interaction with the kappa-opioid receptor (KOR), as a critical mediator of the negative affective states associated with stress. When activated by stress, the this compound/KOR system produces dysphoric and anxiogenic effects, contributing to the development and expression of maladaptive behaviors. This technical guide provides an in-depth examination of the impact of this compound on stress-induced behaviors, detailing the underlying signaling pathways, summarizing key quantitative data from preclinical models, and outlining the methodologies of pivotal experiments. This document is intended to serve as a comprehensive resource for researchers and drug development professionals targeting the this compound/KOR system for novel therapeutic interventions.

The this compound/KOR System: A Key Mediator of Stress Response

Dynorphins are a class of endogenous opioid peptides that are the primary ligands for the KOR, a G-protein coupled receptor (GPCR) widely expressed in brain regions critical for mood and emotional regulation, including the nucleus accumbens, amygdala, hippocampus, and prefrontal cortex.[1] Unlike the mu-opioid system which is associated with euphoria and analgesia, the this compound/KOR system is often described as an "anti-reward" system.

Exposure to acute and chronic stressors leads to the release of this compound in these key brain circuits.[2] This release is a crucial step in the neurobiological cascade that translates stressful experiences into negative affective states such as dysphoria, anhedonia, and anxiety.[3][4] Pharmacological or genetic blockade of KOR has been consistently shown to prevent or reverse many of the aversive behavioral consequences of stress in animal models, highlighting the therapeutic potential of KOR antagonists.[4]

Molecular Signaling Pathways of the Kappa-Opioid Receptor

Activation of the KOR by this compound initiates a complex array of intracellular signaling events that ultimately alter neuronal excitability and function. These can be broadly categorized into canonical G-protein-dependent signaling and a distinct, G-protein-independent pathway that is critical for the dysphoric effects of stress.

Canonical G-Protein Dependent Signaling

Upon this compound binding, the KOR couples to inhibitory G-proteins (Gαi/o). This interaction leads to:

-

Inhibition of Adenylyl Cyclase : The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP).[5][6]

-

Modulation of Ion Channels : The dissociated Gβγ subunit directly interacts with ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, which reduces its excitability.[7] Simultaneously, it inhibits N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release from presynaptic terminals.[6][8]

β-Arrestin and p38 MAPK-Dependent Signaling

A separate signaling cascade, crucial for the aversive properties of KOR activation, is mediated by β-arrestin.[4] Following receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestin is recruited to the KOR.[5][9] This leads to the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) cascade.[3][4][9] Studies have demonstrated that stress-induced activation of p38 MAPK is dependent on KOR activation and that inhibiting this pathway can block the dysphoric and depression-like behaviors associated with stress, without affecting canonical KOR-mediated analgesia.[3][4][10]

Quantitative Data from Preclinical Stress Models

The following tables summarize key quantitative findings from preclinical studies, demonstrating the impact of stress on the this compound system and the efficacy of KOR antagonists in mitigating stress-induced behaviors.

Table 1: Effect of Social Defeat Stress on Prothis compound (pDYN) mRNA in the Nucleus Accumbens (NAc)

Data from studies using quantitative PCR (qPCR) show differential regulation of the this compound system based on stress duration.

| Stress Condition | Animal Model | Brain Region | Change in pDYN mRNA Level | Reference |

| Acute Social Defeat (1 day) | C57BL/6J Mouse | Nucleus Accumbens | ~25% Increase | [2] |

| Chronic Social Defeat (10 days) | C57BL/6J Mouse | Nucleus Accumbens | ~20-25% Decrease | [2] |

These findings suggest an initial upregulation of the this compound system in response to acute stress, followed by a longer-term downregulation after chronic exposure, which may represent a complex neuroadaptation.[2]

Table 2: Effect of KOR Antagonist (nor-BNI) on Immobility in the Forced Swim Test

The Forced Swim Test (FST) is a widely used model to assess depressive-like behavior, where increased immobility is interpreted as behavioral despair. KOR antagonists can prevent this stress-induced passive coping strategy.

| Animal Model | Treatment Group | Test Day | Mean Immobility Time (seconds) | Reference |

| Male California Mouse | Vehicle | Day 1 | ~100 | [3] |

| Male California Mouse | Vehicle | Day 2 | ~275 (Increased from Day 1) | [3] |

| Male California Mouse | nor-BNI (10 mg/kg) | Day 1 | ~100 | [3] |

| Male California Mouse | nor-BNI (10 mg/kg) | Day 2 | ~175 (Increase is blunted) | [3] |

As shown, pretreatment with the KOR antagonist nor-binaltorphimine (nor-BNI) did not affect baseline immobility but significantly blunted the stress-induced increase in immobility seen on the second day of testing.[3]

Detailed Methodologies for Key Experiments

Reproducible and rigorous experimental design is paramount in this field. Below are detailed protocols for the core behavioral paradigms used to study the this compound/KOR system in stress.

Chronic Social Defeat Stress (CSDS)

The CSDS paradigm is an ethologically valid model that induces a depressive-like phenotype in rodents by exposing them to repeated social subordination.

-

Animals : Experimental mice (e.g., male C57BL/6J) and larger, aggressive resident mice (e.g., male CD-1) are used. CD-1 mice are screened for consistent aggression prior to the experiment.

-

Housing : Experimental and resident mice are housed in specially designed divided cages, allowing sensory but not physical contact.

-

Defeat Protocol :

-

On Day 1, the experimental mouse is introduced into the home cage of the resident CD-1 aggressor.

-

The resident mouse attacks the intruder. The physical interaction is allowed to continue for 5-10 minutes.

-

After the defeat session, the experimental mouse is moved to the other side of the cage, separated by a clear, perforated divider, where it remains for the next 24 hours. This allows for continuous psychological stress.

-

This procedure is repeated for 10 consecutive days, with the experimental mouse being exposed to a novel resident aggressor each day to prevent habituation.

-

-

Behavioral Assessment : 24 hours after the final defeat session, social avoidance is assessed. The experimental mouse is placed in an open field with a novel, non-aggressive CD-1 mouse enclosed in a wire mesh cage. Time spent in the "interaction zone" around the cage is tracked. Defeated, susceptible mice spend significantly less time in the interaction zone compared to non-stressed controls.

Forced Swim Test (FST)

This test assesses behavioral despair, a common symptom of depression.

-

Apparatus : A transparent cylindrical tank (e.g., 20 cm diameter, 30 cm height) is filled with water (23-26°C) to a depth where the mouse cannot touch the bottom with its tail or paws (approx. 15 cm).

-

Procedure :

-

Mice are gently placed into the center of the water-filled cylinder.

-

The test session is typically 6 minutes long and is video recorded.

-

An observer or automated tracking software scores the animal's behavior.

-

-

Data Analysis : The primary measure is "immobility time," defined as the duration the mouse spends floating or making only minimal movements necessary to keep its head above water. The last 4 minutes of the 6-minute test are typically analyzed. An increase in immobility time is interpreted as a depressive-like state.

Elevated Plus Maze (EPM)

The EPM is a widely used test to measure anxiety-like behavior in rodents.

-

Apparatus : A plus-shaped maze, elevated from the floor (e.g., 50 cm), with two "open" arms (exposed) and two "closed" arms (enclosed by high walls).

-

Procedure :

-

The animal is placed in the center of the maze, facing one of the open arms.

-

The animal is allowed to freely explore the maze for a set period, typically 5 minutes.

-

The session is recorded by an overhead camera and analyzed using video-tracking software.

-

-

Data Analysis : Key parameters include the time spent in the open arms versus the closed arms and the number of entries into each arm type. Rodents naturally prefer the enclosed arms; a greater amount of time spent in the open arms is interpreted as a reduction in anxiety-like behavior (anxiolytic effect).

Logical Framework and Implications for Drug Development

The evidence strongly supports a linear relationship where environmental stress triggers a neurochemical response via the this compound/KOR system, which in turn drives negative behavioral outcomes. This framework provides a clear rationale for the development of KOR antagonists as novel therapeutics.

By blocking the activation of KOR, antagonists can effectively decouple the stress-induced release of this compound from its downstream aversive consequences. This mechanism is distinct from that of classic antidepressants (e.g., SSRIs) and offers a promising new avenue for treating stress-related disorders. The preclinical data strongly suggest that KOR antagonists could be particularly effective in treating conditions characterized by high levels of anhedonia, dysphoria, and anxiety, which are often resistant to current therapies. The continued development and clinical testing of selective, short-acting KOR antagonists is a high-priority area for psychiatric drug discovery.

References

- 1. conductscience.com [conductscience.com]

- 2. Sex Differences in the Effects of a Kappa Opioid Receptor Antagonist in the Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel insights into the behavioral analysis of mice subjected to the forced-swim test - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Social defeat-induced anhedonia: effects on operant sucrose-seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physical presence of nor-binaltorphimine in mouse brain over 21 days after a single administration corresponds to its long-lasting antagonistic effect on κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Individual differences in the effect of social defeat on anhedonia and histone acetylation in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jneurology.com [jneurology.com]

- 8. researchgate.net [researchgate.net]

- 9. Effect of the selective kappa-opioid receptor antagonist JDTic on nicotine antinociception, reward, and withdrawal in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Dynorphin/Kappa-Opioid Receptor System: A Core Contributor to Mood Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The endogenous opioid system, particularly the dynorphin/kappa-opioid receptor (KOR) system, has emerged as a critical modulator of mood and affective states. Dysregulation of this system is increasingly implicated in the pathophysiology of mood disorders, including major depressive disorder (MDD) and anxiety disorders. This technical guide provides a comprehensive overview of the role of this compound in mood regulation, detailing the underlying neurobiology, key experimental findings, and methodologies for future research. Quantitative data from preclinical and clinical studies are summarized, and detailed experimental protocols are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the complex mechanisms involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of mood disorders and develop novel therapeutic interventions targeting the this compound/KOR system.

Introduction